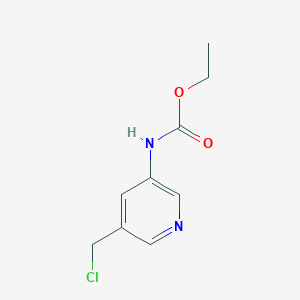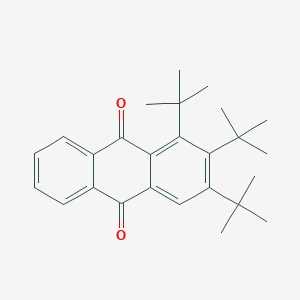![molecular formula C11H8N2O B13136654 5H-benzo[b]pyrido[3,2-e][1,4]oxazine](/img/structure/B13136654.png)
5H-benzo[b]pyrido[3,2-e][1,4]oxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-benzo[b]pyrido[3,2-e][1,4]oxazine is a heterocyclic compound that contains a fused ring system incorporating benzene, pyridine, and oxazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5H-benzo[b]pyrido[3,2-e][1,4]oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of anilinopyrimidine derivatives, which undergo conformational restriction and systematic structure-activity relationship (SAR) exploration to yield the desired oxazine compound .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for scalability, yield, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
5H-benzo[b]pyrido[3,2-e][1,4]oxazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the stability of the compound under those conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce hydrogenated compounds.
Applications De Recherche Scientifique
5H-benzo[b]pyrido[3,2-e][1,4]oxazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5H-benzo[b]pyrido[3,2-e][1,4]oxazine involves its interaction with specific molecular targets. For instance, as an AXL inhibitor, it blocks cellular AXL signaling, inhibits AXL-mediated cell proliferation, and impairs growth arrest-specific protein 6 (Gas6)/AXL-stimulated cell migration and invasion . This inhibition is achieved through the binding of the compound to the active site of the AXL kinase, preventing its activation and subsequent signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
10H-benzo[b]pyrido[2,3-e][1,4]oxazine: Another heterocyclic compound with similar structural features and biological activities.
Benzo[b]pyrido[4,3-e][1,4]oxazine: A macrocyclic derivative with potent kinase inhibitory activity.
Uniqueness
5H-benzo[b]pyrido[3,2-e][1,4]oxazine is unique due to its specific ring fusion pattern and its high selectivity for AXL over other kinases like c-Met. This selectivity makes it a promising candidate for targeted cancer therapies .
Propriétés
Formule moléculaire |
C11H8N2O |
|---|---|
Poids moléculaire |
184.19 g/mol |
Nom IUPAC |
5H-pyrido[2,3-b][1,4]benzoxazine |
InChI |
InChI=1S/C11H8N2O/c1-2-6-10-8(4-1)13-9-5-3-7-12-11(9)14-10/h1-7,13H |
Clé InChI |
GVVXJWOWDIGABW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC3=C(O2)N=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-Methoxy-1,3-dihydrobenzo[c]thiophene2,2-dioxide](/img/structure/B13136608.png)

![tert-butyl N-[3-[bis(phenylmethoxycarbonylamino)methylideneamino]propyl]carbamate](/img/structure/B13136627.png)

![7-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B13136631.png)

![1-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl]ethan-1-one](/img/structure/B13136637.png)


